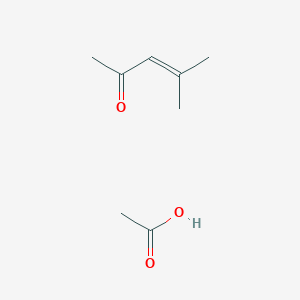
Acetic acid;4-methylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-methylpent-3-en-2-one, also known as mesityl oxide, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic peppermint or honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains both a carbonyl group (C=O) and a double bond (C=C) in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesityl oxide is primarily synthesized through the aldol condensation of acetone. The reaction involves the formation of diacetone alcohol, which then undergoes dehydration to yield mesityl oxide . The reaction can be summarized as follows:
Formation of Diacetone Alcohol: [ 2 \text{CH}_3\text{COCH}_3 \xrightarrow{\text{NaOH}} \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 ]
Dehydration to Mesityl Oxide: [ \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COCH}=\text{C(CH}_3)_2 ]
Industrial Production Methods: Industrially, mesityl oxide is produced by the same aldol condensation process, often using acetone as the starting material. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or an acid such as sulfuric acid (H2SO4) to facilitate the dehydration step .
Chemical Reactions Analysis
Types of Reactions: Mesityl oxide undergoes various chemical reactions, including:
Oxidation: Mesityl oxide can be oxidized to form acetic acid and other by-products.
Substitution: Mesityl oxide can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Mesityl oxide has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of mesityl oxide involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles. Additionally, mesityl oxide can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system .
Comparison with Similar Compounds
Acetone: A simple ketone with the formula C3H6O, used as a solvent and in the production of various chemicals.
Methyl isobutyl ketone (MIBK): A ketone with the formula C6H12O, used as a solvent and in the production of coatings and adhesives.
Diacetone alcohol: An intermediate in the synthesis of mesityl oxide, with the formula C6H12O2.
Uniqueness of Mesityl Oxide: Mesityl oxide is unique due to its α,β-unsaturated structure, which imparts distinct reactivity compared to other ketones. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
61570-65-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChI Key |
VHKCZQFUQBMXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


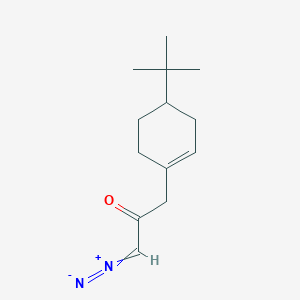
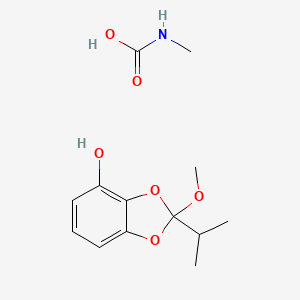
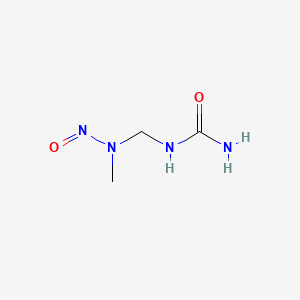
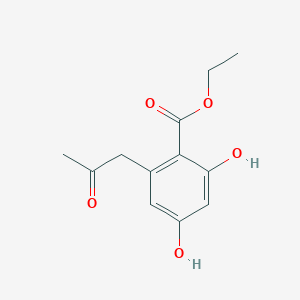
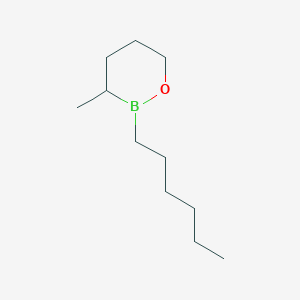

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
